Cas no 1147422-10-3 (1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one)
![1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one structure](https://www.kuujia.com/scimg/cas/1147422-10-3x500.png)
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)-
- 1-(2,7-DIAZASPIRO[3.5]NON-7-YL)-ETHANONE
- 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
- 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one
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- MDL: MFCD13180687
- Inchi: InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
- InChI Key: RJBGDSXUIAWZNV-UHFFFAOYSA-N
- SMILES: CC(=O)N1CCC2(CC1)CNC2
Computed Properties
- Exact Mass: 168.12600
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 32.34000
- LogP: 0.48500
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2947-250MG |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one |
1147422-10-3 | 95% | 250MG |
¥ 2,092.00 | 2023-03-31 | |
Enamine | EN300-377131-1.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one |
1147422-10-3 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070700-250mg |
Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- |
1147422-10-3 | 98% | 250mg |
¥3464.00 | 2024-08-09 | |
TRC | D417630-10mg |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
1147422-10-3 | 10mg |
$276.00 | 2023-05-18 | ||
Enamine | EN300-377131-10.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one |
1147422-10-3 | 10.0g |
$9111.0 | 2023-03-02 | ||
A2B Chem LLC | AI09677-250mg |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
1147422-10-3 | 95% | 250mg |
$456.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2947-1.0g |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one |
1147422-10-3 | 95% | 1.0g |
¥5226.0000 | 2024-07-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ2947-100.0mg |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one |
1147422-10-3 | 95% | 100.0mg |
¥1307.0000 | 2024-07-28 | |
Ambeed | A278637-1g |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
1147422-10-3 | 98% | 1g |
$953.0 | 2024-04-26 | |
1PlusChem | 1P00HDD9-1g |
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone |
1147422-10-3 | 95% | 1g |
$956.00 | 2025-02-28 |
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one Related Literature
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069
Additional information on 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one
Comprehensive Guide to 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one (CAS No. 1147422-10-3): Properties, Applications, and Market Insights
1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one (CAS No. 1147422-10-3) is a specialized spirocyclic compound with a unique structural framework that has garnered significant attention in pharmaceutical and chemical research. This compound, featuring a diazaspiro[3.5]nonane core, is widely studied for its potential as a building block in drug discovery and material science. Its molecular structure combines rigidity and flexibility, making it an attractive candidate for designing novel bioactive molecules.
The growing demand for spirocyclic scaffolds in medicinal chemistry has propelled research into 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one. Researchers are particularly interested in its role as a key intermediate for synthesizing heterocyclic compounds, which are prevalent in FDA-approved drugs. Recent studies highlight its utility in developing central nervous system (CNS) therapeutics and enzyme inhibitors, aligning with the industry's focus on neurodegenerative diseases and targeted therapies.
From a synthetic chemistry perspective, 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one offers excellent structural diversity due to its spirocyclic motif. This feature allows for the creation of three-dimensional molecular architectures, which are increasingly sought after in drug design to improve binding affinity and selectivity. The compound's physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity, make it suitable for optimizing drug-like properties in lead compounds.
The market for pharmaceutical intermediates like 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one is experiencing steady growth, driven by the expanding drug discovery pipeline and the need for novel chemical entities. Industry reports indicate a rising interest in spirocyclic compounds as they often exhibit improved metabolic stability and target engagement compared to flat aromatic systems. This trend is reflected in the increasing number of patent applications featuring diazaspiro[3.5]nonane derivatives.
Quality control and analytical characterization of 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one are critical aspects for researchers and manufacturers. Advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy are routinely employed to ensure batch-to-batch consistency. The compound's stability under various storage conditions is another important consideration for laboratory and industrial applications.
Looking ahead, the development of more efficient synthetic routes for 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one remains an active area of research. Recent advancements in catalytic spirocyclization methods and flow chemistry approaches promise to enhance the scalability and cost-effectiveness of producing this valuable chemical intermediate. These innovations align with the pharmaceutical industry's push toward green chemistry and sustainable manufacturing practices.
For researchers working with 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one, proper handling and storage recommendations include protection from moisture and maintenance at controlled room temperature. While not classified as hazardous under standard regulations, appropriate laboratory safety protocols should always be followed when handling any chemical substance.
The scientific literature continues to reveal new potential applications for diazaspiro[3.5]nonane-based compounds, particularly in the development of kinase inhibitors and GPCR modulators. As structural biology techniques advance, the precise understanding of how spirocyclic frameworks interact with biological targets is expected to drive further innovation in this chemical space.
In conclusion, 1-{2,7-diazaspiro[3.5]nonan-7-yl}ethan-1-one (CAS No. 1147422-10-3) represents an important structural motif in modern medicinal chemistry. Its unique spirocyclic architecture and versatile reactivity profile position it as a valuable tool for researchers developing next-generation therapeutics and functional materials. The compound's growing prominence in scientific literature and patent applications underscores its potential to contribute to future breakthroughs in pharmaceutical science.
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